molecular formula C8H15Cl2N3O2 B13532499 Methyl Np-methyl-L-histidinate dihydrochloride

Methyl Np-methyl-L-histidinate dihydrochloride

Cat. No.: B13532499
M. Wt: 256.13 g/mol
InChI Key: RKQQFZCGJKMSPA-KLXURFKVSA-N
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Description

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Biological Activity

Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, which has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and applications in various research contexts.

  • Molecular Formula : C7_7H13_{13}Cl2_2N3_3O2_2
  • Molar Mass : 242.1 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol
  • Melting Point : Approximately 207°C

The compound is characterized by the presence of a methyl group at the nitrogen atom of the imidazole ring and an additional methyl ester group, which differentiates it from other histidine derivatives.

Synthesis

This compound is typically synthesized through the methylation of L-histidine using reagents such as methanol and hydrochloric acid. Various methods can be employed to introduce the methyl groups, but the core principle involves modifying the amino acid structure to enhance its reactivity and biological activity.

Enzyme Activity and Metabolic Pathways

This compound serves as a significant building block for peptide synthesis and has been utilized in studies examining enzyme activity related to histidine derivatives. Its structural modifications may influence enzyme-substrate interactions, making it a valuable compound for investigating metabolic pathways involving histidine.

Case Studies and Research Findings

  • Peptide Synthesis : The compound has been effectively used in synthesizing peptides that require specific histidine modifications. Its unique methylation pattern can alter the physicochemical properties of peptides, potentially enhancing their biological functions.
  • Binding Properties : Research has indicated that methylated histidine derivatives may exhibit altered binding affinities to various receptors or enzymes compared to their non-methylated counterparts. This property is crucial for developing immunoassays or sensors that rely on specific ligand-receptor interactions.
  • Comparative Analysis with Other Histidine Derivatives :
Compound NameStructure DescriptionUnique Features
Methyl L-histidinate dihydrochlorideMethyl group on nitrogen of imidazole ringCommonly used in peptide synthesis
3-Methyl-L-histidineMethyl group at position 3 on imidazole ringImportant for studying muscle metabolism
1-Methyl-L-histidineMethyl group at position 1 on imidazole ringLess studied; potential unique metabolic pathways
Boc-N-p-benzyloxymethyl-L-histidineProtected form for peptide synthesisUsed for selective reactions without degradation

This compound's specific methylation pattern may significantly influence its biological activity and interaction profile compared to other derivatives.

Applications in Research

The compound's potential applications extend beyond basic research. It may play a role in:

  • Developing novel therapeutic agents targeting metabolic disorders.
  • Enhancing drug delivery systems through modified peptide constructs.
  • Investigating the role of histidine derivatives in cellular signaling pathways.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

RKQQFZCGJKMSPA-KLXURFKVSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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